molecular formula C15H17FN2O2 B4612051 6-fluoro-N-(3-methoxypropyl)-2-methyl-4-quinolinecarboxamide

6-fluoro-N-(3-methoxypropyl)-2-methyl-4-quinolinecarboxamide

Cat. No.: B4612051
M. Wt: 276.31 g/mol
InChI Key: CFAUPXWUKYQOFX-UHFFFAOYSA-N
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Description

6-fluoro-N-(3-methoxypropyl)-2-methyl-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C15H17FN2O2 and its molecular weight is 276.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.12740595 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quinoline Derivatives as Corrosion Inhibitors

Quinoline derivatives are recognized for their effectiveness as anticorrosive materials due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. This property is attributed to their high electron density, which is enhanced by polar substituents like hydroxyl, methoxy, and amino groups, making them suitable for protecting metallic surfaces against corrosion (Verma, Quraishi, & Ebenso, 2020).

Fluoroquinolones as Antibacterial Agents

Fluoroquinolones, a class based on quinoline derivatives, have been developed as potent antibacterial agents effective against a broad spectrum of Gram-positive, Gram-negative, and mycobacterial organisms. Their development was driven by chemical modifications aimed at improving drug effectiveness, showcasing the potential of quinoline derivatives in medicinal chemistry (da Silva, de Almeida, de Souza, & Couri, 2003).

Quinoline Derivatives in Cancer Research

Quinoline-based fibroblast activation protein inhibitors (FAPI) have shown promise in cancer diagnosis and treatment. These derivatives have been a focal point of research due to their effectiveness in PET imaging for cancer diagnosis, highlighting the versatility of quinoline derivatives in developing diagnostic tools and therapeutic agents (Zhao et al., 2022).

Quinoxaline Derivatives for Sensing Applications

Quinoxaline-based chemosensors, closely related to quinolines, have been extensively studied for their ability to detect various analytes, including metal ions and organic molecules. These studies highlight the potential of quinoline and its derivatives in developing sensitive and selective sensors for environmental monitoring and biomedical applications (Dey, Al Kobaisi, & Bhosale, 2018).

Properties

IUPAC Name

6-fluoro-N-(3-methoxypropyl)-2-methylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2/c1-10-8-13(15(19)17-6-3-7-20-2)12-9-11(16)4-5-14(12)18-10/h4-5,8-9H,3,6-7H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAUPXWUKYQOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)F)C(=O)NCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.